molecular formula C10H14O B2532589 1-(4-Ethylphenyl)ethanol CAS No. 33967-18-9

1-(4-Ethylphenyl)ethanol

Cat. No.: B2532589
CAS No.: 33967-18-9
M. Wt: 150.221
InChI Key: HZFBZEOPUXCNHK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)ethanol , also known by its IUPAC name, is a chemical compound with the molecular formula C10H14O . It is a light yellow liquid with a molecular weight of approximately 150.22 g/mol . This compound is characterized by the presence of an ethyl group (C2H5) attached to a phenyl ring (C6H5).

Scientific Research Applications

Enzymic Hydroxylation and Stereochemistry

  • Enzymic Hydroxylation : Enzymic hydroxylation of 4-ethylphenol yields optically active 1-(4-hydroxyphenyl)-ethanol, which is transformed into phenolic methyl ethers. This process is significant in understanding the stereochemistry of enzymatic reactions (McIntire et al., 1984).
  • Stereochemical Aspects : The stereochemistry of 1-(4-hydroxyphenyl)ethanol is a focal point in studies involving bacterial enzymes like 4-ethylphenol methylenehydroxylase. Such research elucidates the enantiomer production and kinetics of these enzymatic reactions (Reeve et al., 1990).

Synthesis and Optimization

  • Optimization of Biocatalytic Production : The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke is optimized for applications in synthesizing drug intermediates. The study highlights the significance of optimizing reaction conditions for bioreduction reactions (Kavi et al., 2021).
  • Synthesis Process Research : Research on the synthesis of variants like 1-(4-Methylphenyl) ethylnicotinate shows the significance of these compounds in realizing domestic production and optimizing synthesis technology (Liu Chunxin, 2009).

Catalysis and Chemical Reactions

  • Liquid-Phase Dehydration Study : The thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol at high temperatures highlights the formation of compounds like 1-amino-4-ethylbenzene, significant in chemical synthesis and catalysis studies (Schul’tsev et al., 2010).

Extraction and Analysis Techniques

  • Extraction from Aqueous Solution : The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes exemplifies its relevance in environmental engineering and waste management, particularly in the treatment of olive mill wastewater (Reis et al., 2006).

Safety and Hazards

  • Hazard Statements : It is classified as a skin irritant (H303) and eye irritant (H320) according to the Globally Harmonized System (GHS) .

Properties

IUPAC Name

1-(4-ethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFBZEOPUXCNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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